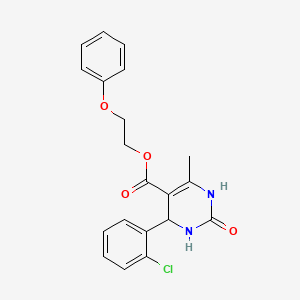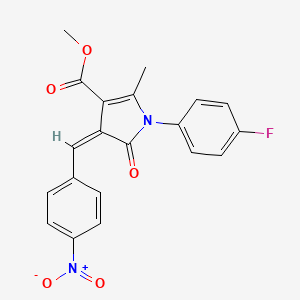![molecular formula C16H23N3O5S B4974524 ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate](/img/structure/B4974524.png)
ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazinecarboxylates. It is commonly referred to as "compound A" and has been extensively studied for its potential application as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in epigenetic regulation.
Biochemical and physiological effects:
Ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of inflammatory mediators, such as COX-2 and iNOS. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate in lab experiments include its high potency, selectivity, and low toxicity. However, its poor solubility in aqueous solutions and its instability in the presence of light and air may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate. One direction is to further investigate its mechanism of action and its potential targets in various diseases. Another direction is to optimize its pharmacokinetic properties, such as solubility and stability, to improve its efficacy in vivo. Additionally, the development of novel analogs of ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate involves the reaction between N-phenylglycine methyl ester and N-methylsulfonyl piperazine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then purified by column chromatography to obtain pure ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate has been studied for its potential application as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-3-24-16(21)18-11-9-17(10-12-18)15(20)13-19(25(2,22)23)14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRVRKPQXLKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[N-(methylsulfonyl)-N-phenylglycyl]-1-piperazinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,4,6-trimethoxybenzyl)amine](/img/structure/B4974459.png)
![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)
![3-benzyl-6-ethyl-6-methyl-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4974488.png)
![2-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B4974503.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4974513.png)

![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)
![7,9,11-trimethyl-3-(2-phenylethyl)-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B4974537.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)